3-(4-Chloro-3-fluorophenyl)piperidine
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Overview
Description
3-(4-Chloro-3-fluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of chloro and fluoro substituents on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications. The molecular formula of this compound is C11H13ClFN, and it has a molecular weight of 213.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloro-3-fluoroaniline with piperidine under appropriate reaction conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like K2CO3 in DMF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)piperazine: Similar structure but with a piperazine ring instead of piperidine.
4-(4-Chloro-3-fluorophenyl)pyridine: Similar structure but with a pyridine ring.
3-(4-Chloro-3-fluorophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring.
Uniqueness
3-(4-Chloro-3-fluorophenyl)piperidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
PBDIPVUKFVDURO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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